molecular formula C10H10BrClO2 B1429577 Ethyl 2-bromo-3-chloro-5-methylbenzoate CAS No. 1508456-94-7

Ethyl 2-bromo-3-chloro-5-methylbenzoate

Cat. No. B1429577
M. Wt: 277.54 g/mol
InChI Key: AHLDEJCTKZLEQQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-chloro-5-methylbenzoate is a compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-3-chloro-5-methylbenzoate is 1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Pharmacological Study

Ethyl 2-bromo-3-chloro-5-methylbenzoate has been utilized in the synthesis of various pharmacologically active compounds. A notable application includes its use in the production of benzo[b]thiophen derivatives, which are significant in pharmacological research. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been transformed into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives for pharmacological studies (Chapman et al., 1971).

Insecticide Intermediate

Another significant application is its role in synthesizing key intermediates for insecticides. Specifically, derivatives of ethyl 2-bromo-3-chloro-5-methylbenzoate have been used to synthesize chlorantraniliprole, a new insecticide. This synthesis pathway is notable for its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Organic Chemistry and Catalysis

In the field of organic chemistry, this compound is involved in forming various halogenated derivatives and intermediates for further chemical reactions. For instance, studies have described the synthesis of compounds like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is a key intermediate in certain chemical syntheses (Ji Ya-fei, 2009).

Anticonvulsant Activity

There is also research exploring the potential anticonvulsant activity of derivatives of this compound. For example, alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid have been synthesized and evaluated for their anticonvulsant effects (Hamor & Reavlin, 1967).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-bromo-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDEJCTKZLEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-chloro-5-methylbenzoate

CAS RN

1508456-94-7
Record name ethyl 2-bromo-3-chloro-5-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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